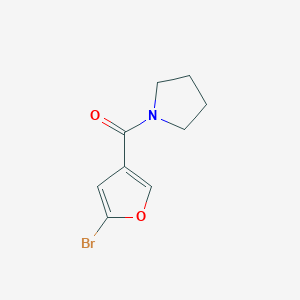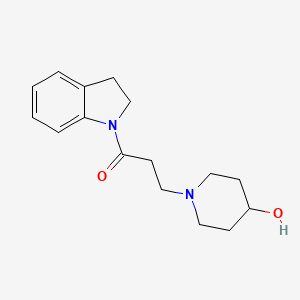
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide, also known as MOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOPA is a derivative of phthalazine and has been found to exhibit a wide range of biological activities, making it a promising candidate for various research applications.
作用機序
The mechanism of action of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is not fully understood. However, studies have suggested that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide can modulate the activity of various enzymes and signaling pathways that are involved in cell growth, differentiation, and apoptosis. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide in lab experiments is its potent anti-cancer activity. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer research. However, one of the limitations of using N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
将来の方向性
There are several future directions for research on N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide. One of the most promising areas of research is the development of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide-based anti-cancer drugs. Studies have shown that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide exhibits potent anti-cancer activity, and further research is needed to develop N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide-based drugs that can be used in clinical settings. Other future directions for research on N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide include its potential applications in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
合成法
The synthesis of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is a complex process that involves several steps. The starting material for the synthesis is 2-nitrobenzaldehyde, which is reacted with ethyl acetoacetate to form 2-ethyl-2-(2-nitrophenyl)acetic acid. This compound is then reacted with hydrazine hydrate to form 2-ethyl-2-(2-hydrazinylphenyl)acetic acid hydrazide, which is further treated with methyl iodide to form N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide.
科学的研究の応用
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is in the field of cancer research. Studies have shown that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has also been found to inhibit the growth of tumor cells in animal models.
特性
IUPAC Name |
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-19(14-8-3-2-4-9-14)16(21)12-20-17(22)15-10-6-5-7-13(15)11-18-20/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVLZJKPMUWCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)






